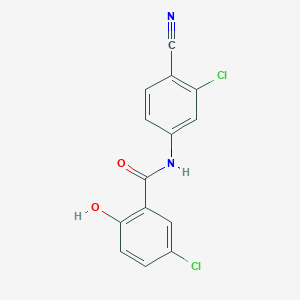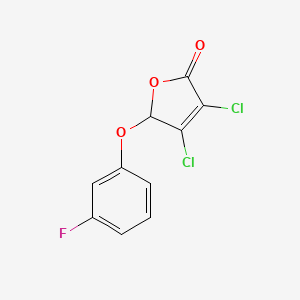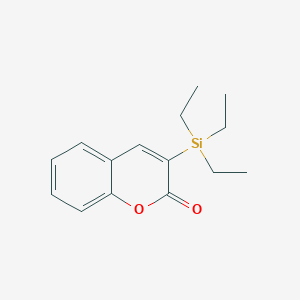![molecular formula C21H18ClNO2 B12594558 N-[([1,1'-Biphenyl]-3-yl)methyl]-5-chloro-2-methoxybenzamide CAS No. 648924-37-2](/img/structure/B12594558.png)
N-[([1,1'-Biphenyl]-3-yl)methyl]-5-chloro-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[([1,1’-Biphenyl]-3-yl)methyl]-5-chloro-2-methoxybenzamide is an organic compound that features a biphenyl group, a chlorinated benzamide, and a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[([1,1’-Biphenyl]-3-yl)methyl]-5-chloro-2-methoxybenzamide typically involves the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized via Suzuki-Miyaura coupling, which involves the reaction of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst.
Methoxylation: The methoxy group is introduced via nucleophilic substitution, where a methoxide ion reacts with a suitable leaving group on the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-[([1,1’-Biphenyl]-3-yl)methyl]-5-chloro-2-methoxybenzamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium methoxide (NaOCH₃) and chlorine gas (Cl₂) are used for nucleophilic and electrophilic substitutions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
N-[([1,1’-Biphenyl]-3-yl)methyl]-5-chloro-2-methoxybenzamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-[([1,1’-Biphenyl]-3-yl)methyl]-5-chloro-2-methoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound can also interact with cellular pathways, leading to changes in cellular functions and responses .
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-2-methoxybenzoic acid: A related compound with similar functional groups but lacking the biphenyl moiety.
Uniqueness
N-[([1,1’-Biphenyl]-3-yl)methyl]-5-chloro-2-methoxybenzamide is unique due to its combination of a biphenyl group, a chlorinated benzamide, and a methoxy group. This unique structure imparts specific chemical and biological properties that are not found in simpler or structurally different compounds .
Propiedades
Número CAS |
648924-37-2 |
|---|---|
Fórmula molecular |
C21H18ClNO2 |
Peso molecular |
351.8 g/mol |
Nombre IUPAC |
5-chloro-2-methoxy-N-[(3-phenylphenyl)methyl]benzamide |
InChI |
InChI=1S/C21H18ClNO2/c1-25-20-11-10-18(22)13-19(20)21(24)23-14-15-6-5-9-17(12-15)16-7-3-2-4-8-16/h2-13H,14H2,1H3,(H,23,24) |
Clave InChI |
DOPSZWUKQUTKNJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)Cl)C(=O)NCC2=CC(=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Phenyl-2-[tris(2-methyl-2-phenylpropyl)stannyl]but-2-en-1-one](/img/structure/B12594478.png)

![4,4'-[(5-Hydroxy-4-nitro-1,3-phenylene)bis(oxy)]dibenzoic acid](/img/structure/B12594484.png)


![S-(4-{4-[(Diethylamino)methyl]phenyl}butyl) ethanethioate](/img/structure/B12594509.png)
![Acetamide,N-(5-methyl-3-isoxazolyl)-2-[[4-methyl-5-(isopropyl)-4H-1,2,4-triazol-3-YL]thio]-](/img/structure/B12594510.png)

![2-[6-(2-Methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecan-6-yl]ethane-1-thiol](/img/structure/B12594521.png)
![Acetamide, N-[(1R)-3-[(4-aminobutyl)amino]-1-methylpropyl]-](/img/structure/B12594524.png)
![4,4'-(1,3-Phenylene)bis[2,2-dimethyl-5-(naphthalen-1-yl)-2H-imidazole]](/img/structure/B12594527.png)
![N~1~-[(3,4,5-Trimethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B12594531.png)
![5-Chloro-2-hydroxy-N-{3-[(trifluoromethyl)sulfanyl]phenyl}benzamide](/img/structure/B12594548.png)
![2-Amino-6-(2H-1,3-benzodioxol-5-yl)pyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B12594549.png)
